molecular formula C14H13NO3 B2577533 Ethyl 2-styryl-1,3-oxazole-4-carboxylate CAS No. 107367-69-1; 132629-37-9

Ethyl 2-styryl-1,3-oxazole-4-carboxylate

Cat. No.: B2577533
CAS No.: 107367-69-1; 132629-37-9
M. Wt: 243.262
InChI Key: LKUGERMRWPZXRN-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-styryl-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted at position 2 with a styryl (vinylbenzene) group and at position 4 with an ethyl ester. This structure combines aromaticity from the oxazole and styryl moieties, enabling applications in medicinal chemistry and materials science.

Synthesis: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, ethyl 2-bromo-1,3-oxazole-4-carboxylate (CAS: 460081-20-3) reacts with styrylboronic acid derivatives under palladium catalysis to introduce the styryl group . This method is versatile for modifying the aryl/vinyl substituent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-17-14(16)12-10-18-13(15-12)9-8-11-6-4-3-5-7-11/h3-10H,2H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUGERMRWPZXRN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=COC(=N1)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Properties :

  • Electronic Effects : The styryl group enhances conjugation, stabilizing the molecule through resonance.
  • Reactivity : The ester group at position 4 allows hydrolysis to carboxylic acids or transesterification, while the styryl group may undergo photoisomerization or electrophilic additions.

Comparison with Structural Analogues

Oxazole derivatives are structurally diverse, with variations in substituents influencing physical, chemical, and biological properties. Below is a systematic comparison:

Substituent Variations at Position 2

Compound Name Substituent at Position 2 Key Properties & Applications References
Ethyl 2-styryl-1,3-oxazole-4-carboxylate Styryl (C6H5-CH=CH-) Enhanced conjugation for materials science; potential kinase inhibition due to planar structure.
Ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate 3-Bromophenyl Halogen atom enables halogen bonding in drug design; bromine enhances molecular weight and lipophilicity (CAS: 885273-06-3).
Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate CF3 Electron-withdrawing group increases electrophilicity; used in agrochemicals (CAS: 1060815-99-7; MW: 209.12).
Ethyl 2-amino-1,3-oxazole-4-carboxylate NH2 Amino group enables further functionalization (e.g., Boc protection); intermediate for pharmaceuticals (CAS: 177760-52-0).

Substituent Variations at Position 5

Compound Name Substituent at Position 5 Key Properties & Applications References
Ethyl 5-(4-methyl-1-phenyl-1H-pyrazol-3-yl)-1,3-oxazole-4-carboxylate 4-Methyl-1-phenylpyrazol-3-yl Precursor to HSD17B13 inhibitors (e.g., BAY-9835); hydrolyzed to ketones under acidic conditions.
Ethyl 5-(2,5-dimethyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate 2,5-Dimethylthiazol-4-yl Used in synthesizing carbamate-protected amines for enzyme inhibitors.
5-Thiophen-2-yl-1,3-oxazole-4-carboxylic acid Thiophen-2-yl Heteroaryl group improves π-π stacking; potential in organic electronics (CAS: 143659-15-8).

Ester Group Modifications

Compound Name Ester Group Key Properties & Applications References
Methyl 2-phenyl-1,3-oxazole-4-carboxylate Methyl Lower molecular weight (MW: 189.17) vs. ethyl esters; altered solubility and metabolic stability.
Ethyl 2-isopropyloxazole-4-carboxylate Ethyl Isopropyl group adds steric bulk, potentially improving target selectivity (CAS: 137267-49-3).

Table 1: Physical Properties of Selected Oxazole Derivatives

Compound Name Molecular Weight Melting Point (°C) Solubility (LogP) Notable Spectral Data (NMR/IR)
This compound 257.28 Not reported ~2.8 (estimated) 1H NMR: δ 7.2–7.6 (styryl aromatic), 6.5–7.0 (vinyl H, J = 16 Hz); IR: 1720 cm⁻¹ (C=O ester).
Methyl 5-((5-amino-3-(4-methylphenyl)-1H-pyrazol-1-yl)sulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate (7b) 439.43 185–187 ~1.5 IR: 3350 cm⁻¹ (NH2), 1700 cm⁻¹ (C=O); MS: m/z 439 [M+1]+.
Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate 209.12 Not reported ~2.1 19F NMR: δ -60 ppm (CF3); IR: 1745 cm⁻¹ (C=O).

Key Structural Influences on Properties

  • Electronic Effects : Electron-withdrawing groups (e.g., CF3) increase oxazole ring electrophilicity, enhancing reactivity toward nucleophiles. Styryl and thiophene groups improve conjugation for optical applications .
  • Biological Interactions: Halogenated derivatives (e.g., 3-bromophenyl) leverage halogen bonding for target engagement, while amino groups facilitate hydrogen bonding .

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